N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
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Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific information about the chemical reactions involving “N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide” is not available in the search results.Scientific Research Applications
Synthesis of Novel Compounds
Research has led to the synthesis of novel chemical structures derived from related compounds, aiming to discover new therapeutic agents with anti-inflammatory, analgesic, and other potential activities. For instance, Abu-Hashem et al. (2020) synthesized a range of new heterocyclic compounds derived from visnaginone and khellinone, showing COX-1/COX-2 inhibition and significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Potential
Catalano et al. (2008) designed and synthesized conformationally restricted analogues of tocainide, aiming to develop potent skeletal muscle sodium channel blockers as antimyotonic agents. These compounds showed a marked increase in potency and use-dependent block compared to tocainide (Catalano et al., 2008).
Analytical Method Development
Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide, demonstrating its applicability for quality control in pharmaceutical analysis (Ye et al., 2012).
Histone Deacetylase Inhibitor
N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound structurally related to N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide, was identified as a potent histone deacetylase (HDAC) inhibitor with significant antitumor activity, highlighting the therapeutic potential of these compounds in cancer treatment (Zhou et al., 2008).
Antipsychotic and Cognitive Enhancers
Heterocyclic carboxamides related to the structure of interest have been evaluated as potential antipsychotic agents, showing promise in the treatment of psychiatric disorders (Norman et al., 1996).
Anti-Acetylcholinesterase Activity
Compounds such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown potent anti-acetylcholinesterase activity, suggesting potential use in the treatment of neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Antineoplastic Agents
Flumatinib, a tyrosine kinase inhibitor with a related chemical structure, has shown promise in the treatment of chronic myelogenous leukemia, demonstrating the potential of these compounds in cancer therapy (Gong et al., 2010).
properties
IUPAC Name |
N-benzyl-4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-12-18(22-15(2)21-14)25-17-8-10-23(11-9-17)19(24)20-13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAZTGSAIQABPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide |
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